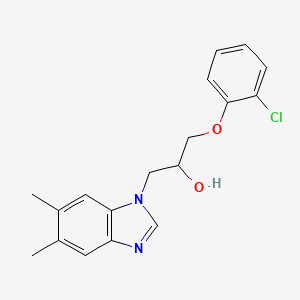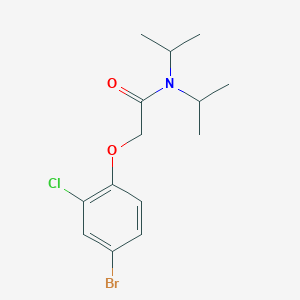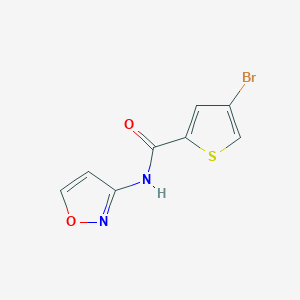
1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a selective beta-blocker that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol is primarily through its selective beta-blocking properties. It selectively blocks beta-1 adrenergic receptors in the heart, which leads to a decrease in heart rate and contractility. This results in a decrease in cardiac output and a reduction in blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol are numerous. It has been shown to decrease heart rate, contractility, and blood pressure. It also has anti-arrhythmic properties and can reduce the risk of sudden cardiac death. Additionally, it has been shown to have a positive effect on lipid metabolism and can reduce the risk of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its selective beta-blocking properties. This allows researchers to study the effects of beta-blockade in a controlled setting. However, one of the limitations of using this compound is its potential for off-target effects. It is important for researchers to carefully monitor their experiments to ensure that any observed effects are due to the compound being studied and not due to off-target effects.
Direcciones Futuras
There are several future directions for research involving 1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol. One potential area of research is in the study of the compound's effects on lipid metabolism. Another potential area of research is in the study of the compound's anti-arrhythmic properties. Additionally, there is potential for the development of new beta-blockers based on the structure of this compound.
Conclusion:
1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol is a unique chemical compound that has been widely used in scientific research. Its selective beta-blocking properties make it a valuable tool in the study of cardiovascular disease. While there are limitations to its use, careful monitoring of experiments can help to ensure accurate results. With continued research, this compound has the potential to lead to the development of new beta-blockers and a better understanding of cardiovascular disease.
Métodos De Síntesis
The synthesis of 1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol is a complex process that involves several steps. The first step is the synthesis of 5,6-dimethyl-1H-benzimidazole, which is achieved by reacting o-phenylenediamine with isobutyraldehyde. The resulting product is then reacted with 2-chlorophenol to form 1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol.
Aplicaciones Científicas De Investigación
1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol has been used in a variety of scientific research applications. One of the most common applications is in the field of cardiovascular research, where it is used as a selective beta-blocker. It has also been used in the study of hypertension, ischemic heart disease, and arrhythmias.
Propiedades
IUPAC Name |
1-(2-chlorophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12-7-16-17(8-13(12)2)21(11-20-16)9-14(22)10-23-18-6-4-3-5-15(18)19/h3-8,11,14,22H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITJYSOCRYCLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(COC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5928400 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(3-chlorophenyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5231119.png)
![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5231132.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5231139.png)
![N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5231144.png)
![5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231152.png)
![3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5231164.png)

![ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5231183.png)
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5231192.png)
